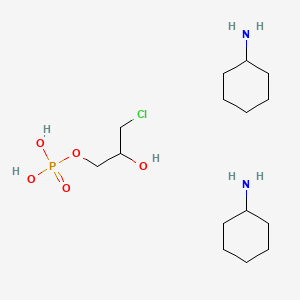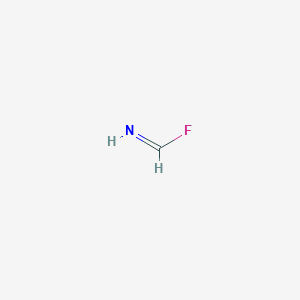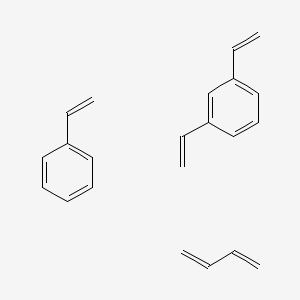
1,3-Bis(ethenyl)benzene;buta-1,3-diene;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(ethenyl)benzene;buta-1,3-diene;styrene is a compound that consists of three distinct chemical entities: 1,3-bis(ethenyl)benzene, buta-1,3-diene, and styrene. This compound is known for its versatile applications in various fields, including polymer chemistry and materials science. It is commonly used in the production of synthetic rubbers and plastics due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(ethenyl)benzene;buta-1,3-diene;styrene can be synthesized through a polymerization process. The polymerization of styrene and buta-1,3-diene is typically carried out using free-radical initiators. The reaction conditions include:
Temperature: The polymerization is usually conducted at temperatures ranging from 50°C to 100°C.
Pressure: The reaction is carried out under atmospheric pressure.
Solvent: Common solvents used include toluene and benzene.
Industrial Production Methods
In industrial settings, the production of this compound involves emulsion polymerization. This method uses a soap-stabilized water emulsion of styrene and buta-1,3-diene, which is polymerized in continuous reactors . The process is controlled to achieve the desired molecular weight and properties of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(ethenyl)benzene;buta-1,3-diene;styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly on the benzene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst at room temperature.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes and alkenes.
Substitution: Halogenated benzene derivatives and nitrobenzene.
Aplicaciones Científicas De Investigación
1,3-Bis(ethenyl)benzene;buta-1,3-diene;styrene has numerous applications in scientific research:
Chemistry: Used in the synthesis of various polymers and copolymers, which are essential in materials science.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form stable and controlled-release matrices.
Industry: Widely used in the production of synthetic rubbers, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-bis(ethenyl)benzene;buta-1,3-diene;styrene involves the polymerization of its monomeric units. The polymerization process is initiated by free radicals, which propagate the reaction by adding to the double bonds of the monomers. This results in the formation of long polymer chains with unique mechanical and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Divinylbenzene: Similar in structure but lacks the buta-1,3-diene component.
Styrene-Butadiene Rubber (SBR): A copolymer of styrene and buta-1,3-diene, commonly used in the rubber industry.
Acrylonitrile Butadiene Styrene (ABS): A terpolymer that includes acrylonitrile, providing additional chemical resistance.
Uniqueness
1,3-Bis(ethenyl)benzene;buta-1,3-diene;styrene is unique due to its combination of three distinct monomers, which impart a balance of rigidity, flexibility, and chemical resistance. This makes it highly versatile for various applications, particularly in the production of high-performance materials .
Propiedades
Número CAS |
26471-45-4 |
|---|---|
Fórmula molecular |
C22H24 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
1,3-bis(ethenyl)benzene;buta-1,3-diene;styrene |
InChI |
InChI=1S/C10H10.C8H8.C4H6/c1-3-9-6-5-7-10(4-2)8-9;1-2-8-6-4-3-5-7-8;1-3-4-2/h3-8H,1-2H2;2-7H,1H2;3-4H,1-2H2 |
Clave InChI |
WREGNPCWXFCVRF-UHFFFAOYSA-N |
SMILES canónico |
C=CC=C.C=CC1=CC=CC=C1.C=CC1=CC(=CC=C1)C=C |
Descripción física |
Light amber solid; [Redox Pty MSDS] |
Números CAS relacionados |
26471-45-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
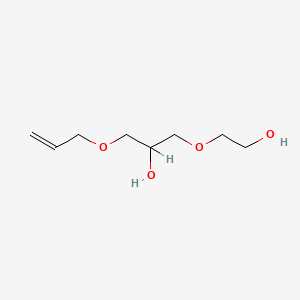
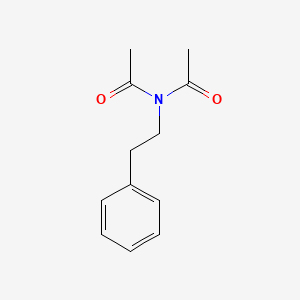
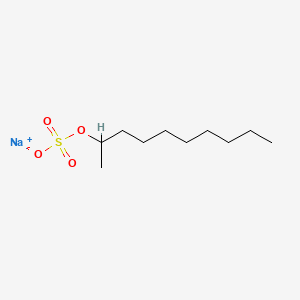
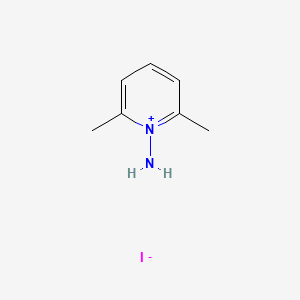

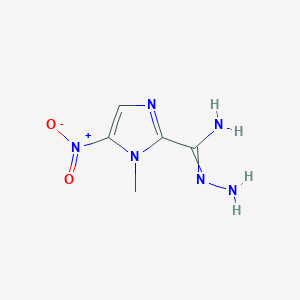
![4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B14682627.png)

